Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate is a chemical compound that belongs to the carbazole family, which is known for its diverse applications in organic electronics and pharmaceuticals. The compound can be classified as a derivative of carbazole, characterized by the presence of a methoxy group and a 3-dimethylaminopropyl substituent. Its molecular formula is , indicating a complex structure that allows for various chemical interactions.
The compound is sourced from various chemical databases and patents, highlighting its potential therapeutic applications and significance in medicinal chemistry. It falls under the classification of organic compounds, specifically as an oxalate salt of a carbazole derivative, which is often utilized in pharmaceutical formulations due to its bioactive properties .
The synthesis of carbazole derivatives typically involves several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate can be depicted through its two-dimensional representation, showcasing the arrangement of atoms:
CN(C)CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O
This notation illustrates the presence of functional groups and substituents attached to the core carbazole structure.
The InChIKey for this compound is MLFOCGZMUMLCHF-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
Carbazole derivatives like this compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing new derivatives with enhanced biological activity or different physical properties .
The mechanism of action for carbazole derivatives often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that modifications to the core structure can significantly affect the potency and selectivity of these compounds against specific biological targets .
Relevant data from studies indicate that these properties can influence both laboratory handling and potential applications in drug formulation .
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate has several applications:
These applications highlight the versatility and significance of this compound within scientific research and industry .
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 491589-22-1
CAS No.: 88048-09-3